molecular formula C7H10N2O2 B093365 Ethyl 1H-imidazole-1-acetate CAS No. 17450-34-9

Ethyl 1H-imidazole-1-acetate

Cat. No. B093365
CAS RN: 17450-34-9
M. Wt: 154.17 g/mol
InChI Key: OITZNDMCFHYWLX-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-1-acetate is a compound that is part of the imidazole family, which are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. The ethyl group attached to the nitrogen of the imidazole ring and the acetate group make it a derivative with potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of ethyl 1H-imidazole-1-acetate derivatives can be achieved through various methods. For instance, ethylation of imidazole-4-acetate methyl ester can afford 1-ethyl-1H-imidazol-4-ylacetic acid methyl ester, which can be further reacted to produce different salts and complexes, as demonstrated in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) . Another approach involves a one-pot multicomponent reaction using Ni(NO3)2.6H2O as a homogeneous catalyst to synthesize novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates . Additionally, ethyl N-imidazolyl acetate has been synthesized from imidazole and ethyl chloroacetate .

Molecular Structure Analysis

The molecular structure of ethyl 1H-imidazole-1-acetate derivatives can be complex, as seen in the case of the copper(II) complex, where the Cu(II) ion exhibits a tetragonally distorted octahedral geometry with O, N coordination from the acetate ligand . Molecular dynamics and neutron diffraction studies of 1-ethyl-3-methylimidazolium acetate provide insights into the liquid state structure and the interactions between ions, revealing in-plane interactions and cation-cation planar stacking .

Chemical Reactions Analysis

Ethyl 1H-imidazole-1-acetate derivatives participate in various chemical reactions. For example, the reaction of 1-(2-amine ethyl)-2-(dodecyloxy diethyleneoxy) methyl imidazoline acetate with chloroacid produces its acetate, which has surfactant properties . The synthesis of ethyl acetate can also be catalyzed by 1-buthyl-3-methylidazolium dodecatungstophosphate, demonstrating the utility of imidazole derivatives in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1H-imidazole-1-acetate derivatives can be studied through various techniques. Mixtures of 1-ethyl-3-methylimidazolium acetate with water have been investigated using density, viscosity, NMR spectroscopy, relaxometry, and diffusion measurements, showing that these mixtures interact without forming new compounds . The corrosion inhibition function of ethyl N-imidazolyl acetate towards copper has been examined, revealing high inhibition efficiency . Surface properties of imidazoline acetate surfactants have been discussed, with factors such as reaction time, temperature, molar ratio, and solvent affecting the synthesis and properties .

Scientific Research Applications

  • It was used as a catalyst in the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating advantages like avoiding harmful catalysts, room temperature reactions, and high yields (Zang et al., 2010).

  • The compound played a role in the synthesis of new 1,3,4-oxadiazole compounds, leading to novel Schiff bases and oxadiazoles with evaluated antibacterial activity (Al-badrany et al., 2019).

  • It was a focus in a study on the chemical stability of 1-ethyl-3-methyl-imidazolium acetate on polar glass plates, which investigated the formation of neutral chemical moieties and their effect on ion diffusivity (Filippov et al., 2019).

  • Ethyl 1H-imidazole-1-acetate derivatives were synthesized and examined for their structure and properties, such as in the case of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) (Banerjee et al., 2013).

  • The compound was involved in the synthesis of optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing its versatility in organic synthesis (Jasiński et al., 2008).

  • Its derivative, 1,3-di(ethyl acetate) imidazole chloride, was synthesized through chemosynthesis, highlighting its potential in creating new functional materials (Yu-xian, 2010).

  • In a catalytic context, it was used in the synthesis of ethyl acetate, demonstrating its role as a catalyst in organic reactions (Yi-wei, 2008).

Safety And Hazards

Ethyl 1H-imidazole-1-acetate is harmful if swallowed and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Imidazole compounds, including Ethyl 1H-imidazole-1-acetate, have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on improving the synthesis process and exploring new applications of these compounds.

properties

IUPAC Name

ethyl 2-imidazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITZNDMCFHYWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396568
Record name Ethyl 1H-imidazole-1-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-imidazole-1-acetate

CAS RN

17450-34-9
Record name Ethyl 1H-imidazole-1-acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-imidazol-1-yl)acetate
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Synthesis routes and methods I

Procedure details

118.2 g (5.1 mol) sodium are slowly added to 2.5 liters ethanol. 350.0 g (5.1 mol) imidazole are then added and 570 ml (858.6 g, 5.1 mol) ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 24 h. The solid which has precipitated out is filtered off, the ethanol is removed in vacuo and the mixture is filtered again. The residue is purified by column chromatography over silica gel (mobile phase: ethyl acetate).
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

118.2 g (5.1 mmol) of sodium are added slowly to 2.5 litres of ethanol. 350.0 g (5.1 mol) of imidazole and 570 ml (858.6 g, 5.1 mol) of ethyl bromoacetate are added dropwise at an internal temperature of 20-25° C. The mixture is stirred at RT for 24 h. The precipitated solid is filtered off, the ethanol is removed under reduced pressure and the mixture is filtered again. The residue is purified by column chromatography on silica gel (mobile phase ethyl acetate). Yield: 639.0 g (81% of theory)
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 0° C. suspension of NaH (60% in mineral oil, 658 mg, 16.5 mmol) in THF (20 mL) under nitrogen was slowly added a solution of imidazole (1.03 g, 15.1 mmol) in THF (20 mL). The resulting suspension was stirred at 0° C. for 15 minutes, then ethyl bromoacetate (2.2 mL, 20 mmol) was added. The reaction was stirred at room temperature for 4.5 hours, then was diluted with H2O (25 mL). The THF was evaporated under reduced pressure and the remaining aqueous solution was extracted with CH2Cl2 (25 mL×3). The combined organic solution was dried (Na2SO4), filtered and concentrated under reduced pressure. Purification by flash column chromatography on silica (CH2Cl2/MeOH, 19:1) gave the ester as a yellow liquid (1.52 g, 9.87 mmol, 65%). 1H NMR (CDCl3) δ 1.28 (t, 3H, J=7.1 Hz), 4.24 (q, 2H, J=7.1 Hz), 4.68 (s, 2H), 6.95 (s, 1H), 7.09 (s, 1H), 7.50 (s, 1H).
Name
Quantity
658 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
65%

Synthesis routes and methods IV

Procedure details

5.0 g (73.4 mmol) of imidazole and 3.36 ml(29.4 mmol) of ethyl bromoacetate were dissolved in 50 ml of dimethylformamide and stirred for 4 hours. Dimethylformamide was removed in vacuo. Then, 100 ml of ethyl acetate was added to the residue and it was washed with saturated sodium chloride solution. Removal of the organic solvent under reduced pressure provided 0.77 g(Yield: 17%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
17%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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